(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
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Overview
Description
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a synthetic organic compound that features a brominated benzodioxin moiety attached to an acrylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by a Heck reaction to introduce the acrylic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere to ensure the desired (E)-configuration of the double bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxin moiety can interact with hydrophobic pockets in proteins, while the acrylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with a chlorine atom instead of bromine.
(E)-3-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C11H9BrO4 |
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Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c12-8-6-10-9(15-3-4-16-10)5-7(8)1-2-11(13)14/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
InChI Key |
REHUDSQVQZNPMP-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
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